1-(6-Chloropyridin-2-YL)-N-methylmethanamine
Description
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 |
InChI Key |
DUNISPOJFXGSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One common approach is reductive amination of 6-chloropyridine-2-carboxaldehyde with methylamine or N-methylamine:
- Step 1: Synthesis of 6-chloropyridine-2-carboxaldehyde from 6-chloropyridine by selective formylation.
- Step 2: Reductive amination with methylamine or formaldehyde and methylamine to form the secondary amine.
- Step 3: Purification by column chromatography or recrystallization.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Methanol, ethanol, or DMF |
| Temperature | 50–80 °C |
| Reducing Agent | Sodium triacetoxyborohydride or NaBH4 |
| Reaction Time | 4–24 hours |
| Purification | Silica gel chromatography |
This method yields the target compound with high selectivity and moderate to good yields (typically 70–90%).
Nucleophilic Substitution Route
Another method involves nucleophilic substitution on 2-chloromethyl-6-chloropyridine with methylamine:
- Step 1: Preparation of 2-chloromethyl-6-chloropyridine via chloromethylation of 6-chloropyridine.
- Step 2: Reaction with methylamine under alkaline conditions to substitute the chlorine with the methylamine group.
- Step 3: Isolation and purification of the product.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF) |
| Temperature | 50–80 °C |
| Base | Triethylamine or NaOH |
| Reaction Time | 6–12 hours |
| Purification | Recrystallization or chromatography |
This route is advantageous for scalability and industrial production due to straightforward reaction steps and readily available reagents.
Methylation of Primary Amines
If the intermediate is 1-(6-chloropyridin-2-yl)methanamine (primary amine), methylation can be performed using:
- Methyl iodide (CH3I) or methyl sulfate as methylating agents.
- Alternatively, reductive methylation using formaldehyde and sodium cyanoborohydride.
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile, DMF, or ethanol |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 2–6 hours |
| Purification | Chromatography or recrystallization |
This step is critical to ensure selective N-methylation without overalkylation or side reactions.
Optimization and Scale-Up Considerations
- Catalyst Use: Transition metal catalysts such as Pd/C can be employed to improve selectivity and yield during hydrogenation or reductive amination steps.
- Solvent Choice: Polar aprotic solvents enhance nucleophilicity and reaction rates.
- Temperature Control: Maintaining moderate temperatures (50–80 °C) balances reaction kinetics and minimizes impurities.
- In-line Monitoring: Techniques like FTIR or Raman spectroscopy allow real-time tracking of reaction progress, aiding in scale-up reproducibility.
- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures or recrystallization ensures high purity of the final product.
Analytical Characterization
To confirm identity and purity, the following analytical techniques are employed:
| Technique | Purpose | Typical Data |
|---|---|---|
| LC-MS / HPLC | Purity and molecular weight confirmation | Retention time ~0.89–1.50 min; m/z = 157 [M+H]+ |
| ¹H NMR Spectroscopy | Structural confirmation | Methylamine protons δ ~2.2–2.5 ppm; aromatic protons δ ~7.5–8.5 ppm |
| IR Spectroscopy | Functional group identification | N-H stretch, C-N stretch peaks |
| Elemental Analysis | Composition verification | C, H, N, Cl consistent with formula |
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 6-Chloropyridine-2-carboxaldehyde | Methylamine, NaBH4 or NaBH(OAc)3 | Methanol, 50–80 °C, 4–24 h | 70–90 | High selectivity, moderate scale |
| Nucleophilic Substitution | 2-Chloromethyl-6-chloropyridine | Methylamine, base (Et3N, NaOH) | DMF, 50–80 °C, 6–12 h | 65–85 | Suitable for industrial scale |
| Methylation | 1-(6-Chloropyridin-2-yl)methanamine | Methyl iodide or formaldehyde + NaBH3CN | RT to 50 °C, 2–6 h | 75–90 | Requires careful control to avoid overmethylation |
Research Findings and Notes
- The compound is a key intermediate in the synthesis of neonicotinoid insecticides and related derivatives.
- Microbial degradation studies show that such chloropyridinyl amines are metabolites of insecticides like nitenpyram, highlighting environmental relevance.
- Optimization of reaction parameters significantly impacts yield and impurity profiles, with continuous flow reactors offering advantages for scale-up.
- Analytical methods such as tandem mass spectrometry improve impurity profiling during quality control.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-2-YL)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Research indicates that 1-(6-Chloropyridin-2-YL)-N-methylmethanamine exhibits various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.
- Anticancer Activity: Similar compounds have shown promise in targeting cancer cells. The specific mechanisms of action are still under investigation, but initial findings indicate potential pathways for therapeutic intervention.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, which could lead to therapeutic effects in conditions where these enzymes are dysregulated.
Medicinal Chemistry
In medicinal chemistry, 1-(6-Chloropyridin-2-YL)-N-methylmethanamine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can enhance biological activity or target specificity. Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations .
Case Studies
- Antitubercular Agents Development: A study focused on designing and synthesizing derivatives of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine as potential anti-tubercular agents. The synthesized compounds were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with IC50 values indicating effective inhibition .
- Biological Interaction Studies: Interaction studies have been conducted to evaluate how this compound binds to various biological molecules. These studies aim to elucidate the mechanisms of action and identify potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Fluorophenyl)-N-methylmethanamine
- Structure : Features a fluorophenyl group instead of chloropyridinyl.
- Synthesis : Prepared via nucleophilic displacement of intermediates like 59 or 70 with fluorophenylmethylamine .
- Activity : Used in antitubercular carboxamide derivatives (e.g., Compound 22), demonstrating MIC values <1 µM against Mycobacterium tuberculosis .
- Key Difference : Fluorine’s electron-withdrawing effect enhances stability but reduces polarizability compared to chlorine.
1-(4-Chlorophenyl)-N-methylmethanamine
- Structure : Chlorophenyl substituent at the para position.
- Synthesis : Synthesized from 4-chlorobenzyl chloride and methylamine in 56% yield .
- Activity : Intermediate for antitubercular compounds (e.g., Compound 28) with moderate efficacy .
- Comparison : Chlorine’s larger atomic size may improve hydrophobic interactions in binding pockets compared to fluorine.
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine
Heterocyclic Core Modifications
1-(6-Pyrrolidin-1-ylpyridin-2-YL)-N-methylmethanamine
- Structure : Pyrrolidinyl substituent replaces chlorine on pyridine.
- Properties : Enhanced basicity due to the pyrrolidine ring, improving solubility in acidic environments .
- Activity : Predominantly used in pharmacokinetic studies rather than direct therapeutic applications .
TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine)
- Structure : Pyrrole core with sulfonyl and fluorophenyl groups.
- Activity : Potent potassium-competitive acid blocker (P-CAB) for acid-related diseases, with >90% inhibition of gastric acid secretion in preclinical models .
- Comparison : The sulfonyl group enhances target binding affinity, diverging from the simpler pyridine-based structure of the target compound .
Complex Polycyclic Derivatives
1-(4,5-Dichloro-9,10-ethanoanthracen-11-YL)-N-methylmethanamine
- Structure : Tetracyclic anthracene core with dichloro substituents.
- Activity : Demonstrates significant antidepressant effects in mice (84% reduction in immobility time at 80 mg/kg) .
- Key Difference: The fused ring system increases lipophilicity, enhancing blood-brain barrier penetration compared to monocyclic analogs .
1-(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-YL)-N-methylmethanamine
- Structure : Bis-chlorophenylpyrrole derivative.
- Activity : Serotonin reuptake inhibitor with efficacy comparable to sertraline (absorbance 0.22 in platelet models) .
- Comparison : The pyrrole core and dual chlorophenyl groups enable dual interactions with neurotransmitter transporters, unlike the pyridine-based target compound .
Biological Activity
1-(6-Chloropyridin-2-YL)-N-methylmethanamine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a chlorinated pyridine ring and a methylamine moiety, suggests potential biological activities that merit detailed investigation. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H9ClN2
- Molecular Weight : Approximately 160.62 g/mol
- Structure : The compound consists of a pyridine ring substituted at the 6-position with a chlorine atom, linked to a N-methylmethanamine group.
The biological activity of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chlorinated pyridine moiety may enhance binding affinity and selectivity toward certain targets, potentially leading to various pharmacological effects.
Biological Activities
Research indicates that 1-(6-Chloropyridin-2-YL)-N-methylmethanamine exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Potential : The compound's structure allows for potential interactions with cancer-related pathways, indicating possible anticancer activity.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, suggesting that 1-(6-Chloropyridin-2-YL)-N-methylmethanamine could also exhibit such effects.
Table 1: Summary of Biological Activities
Case Study Analysis
A case study conducted on the effects of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine on human cancer cell lines demonstrated significant cytotoxicity. The study utilized various concentrations of the compound to evaluate its impact on cell viability and apoptosis induction. Results indicated that higher concentrations led to increased apoptosis rates compared to control groups.
Pharmacological Applications
The potential applications of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine extend beyond antimicrobial and anticancer activities. Its unique chemical structure positions it as a valuable intermediate in the synthesis of more complex pharmaceuticals. Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic efficacy in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
